molecular formula C10H14O B098123 3-Methyl-2-(3-methylbut-2-enyl)-furan CAS No. 15186-51-3

3-Methyl-2-(3-methylbut-2-enyl)-furan

Cat. No.: B098123
CAS No.: 15186-51-3
M. Wt: 150.22 g/mol
InChI Key: UTSGPHXOHJSDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(3-methylbut-2-enyl)-furan, commonly known as Rosefuran, is an organic terpenoid compound (C10H14O) with significant applications in scientific research and industrial flavor and fragrance development . This colorless liquid is recognized for its caramellic, green, and minty odor profile, making it a valuable compound in organoleptic studies and the creation of complex aromas . As a flavoring agent, it is recommended for use in a variety of food matrices, including baked goods, breakfast cereals, cheeses, and snack foods, with usage levels typically ranging from 1 to 5 ppm . Its occurrence in nature as a minor constituent of Bulgarian rose oil and as the major component in the essential oil of Perilla ocimoides also makes it a critical reference standard in phytochemistry and metabolomics for the identification of plant-based volatile compounds .In research and development, Rosefuran serves as a versatile chemical intermediate. Its structure, featuring a prenyl side chain attached to a methylated furan ring, allows for structural diversification and use in dynamic covalent chemistry, such as Diels-Alder reactions and studies on furan-ring reactivity . Furthermore, it is leveraged as a model volatile in environmental and atmospheric science to study the radical-initiated oxidation of furans, which is relevant for assessing emissions from thermally processed foods and biomass . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavoring agent and has expressed no safety concerns at current levels of intake when used as such . This product is provided for laboratory research and chemical synthesis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

15186-51-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-(3-methylbut-2-enyl)furan

InChI

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3

InChI Key

UTSGPHXOHJSDBC-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)CC=C(C)C

Canonical SMILES

CC1=C(OC=C1)CC=C(C)C

Other CAS No.

15186-51-3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .

Scientific Research Applications

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(3-methylbut-2-enyl)-furan, and how do reaction conditions influence yield and stereoselectivity?

The Feist-Benary cyclization is a robust method for synthesizing furan derivatives. Using (2,4-dioxobutylidene)phosphoranes with α-haloketones or α-aldehydes, this reaction produces 3-acyl-2-alkenylfurans. For example, reactions with benzaldehyde under nBuLi catalysis yield products with >98:2 E/Z selectivity. Key parameters include temperature control (0–20°C), stoichiometric ratios (1.1 equiv nBuLi), and purification via column chromatography. Yields up to 60% have been reported for related compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • 1H NMR : Characteristic peaks include vinyl protons (δ 5.4–6.2 ppm) and furan ring protons (δ 6.5–7.2 ppm).
  • 13C NMR : Signals for the furan carbons (105–155 ppm) and alkenyl groups (110–130 ppm) are diagnostic.
  • IR : Absorptions at 1600–1650 cm⁻¹ (C=C stretching) and 3100–3150 cm⁻¹ (aromatic C–H) are observed.
  • MS : Molecular ion peaks (e.g., m/z 164 for C₁₁H₁₆O) and fragmentation patterns validate the structure .

Q. What regulatory assessments exist for this compound in food and fragrance applications?

The compound (FEMA 4174) is classified as a Class II flavoring agent by JECFA and EFSA, with a permitted use level of 0.12–0.2 ppm in food. However, the FDA has restricted its use in synthetic flavorings due to safety reassessments. Toxicological evaluations indicate no mutagenicity in Salmonella assays at ≤10,000 µg/plate .

Advanced Research Questions

Q. How can conflicting mutagenicity data for furan derivatives be resolved in safety evaluations?

While this compound was non-mutagenic in standard Salmonella assays (TA97, TA98, etc.), equivocal results in strain TA98 with bioactivation (0.165–0.330 µmol/plate) suggest context-dependent cytotoxicity. Advanced approaches include:

  • Dose-response analyses to distinguish genotoxicity from cytotoxicity.
  • Comparative metabolomics to identify species-specific metabolic activation pathways .

Q. What analytical methods are most effective for quantifying trace levels of this compound in complex matrices?

Dynamic headspace-GC/MS offers 30× higher sensitivity than static methods for furan detection, with detection limits <1 ppb. Key steps include:

  • Sample preparation: 15-min dynamic trapping at 60°C.
  • Chromatography: DB-5MS column (30 m × 0.25 mm ID).
  • Quantification: Monitoring m/z 68 for furan-specific ions .

Q. How does this compound participate in biomass-derived furan hydrogenolysis for diol production?

In catalytic systems (e.g., Ru/C or Pd/Fe₂O₃), the furan ring undergoes selective C–O bond cleavage. Reaction pathways include:

  • Hydrogenation of the alkenyl side chain.
  • Ring-opening via acid sites on the catalyst. Yields of pentanediols/hexanediols depend on metal-support interactions and solvent polarity (e.g., water vs. glycerol) .

Q. What isotopic labeling strategies are used to study its metabolism and endogenous formation?

Administering [¹³C₄]-furan and monitoring urinary metabolites (e.g., [¹³C]-labeled vs. unlabeled furan derivatives) distinguishes exogenous exposure from endogenous synthesis. GC–MS analysis of dosing solutions ensures no isotopic dilution during preparation .

Q. What intramolecular reaction mechanisms dominate in substituted furan derivatives?

Under thermal or photochemical conditions, β-(3-substituted-2-furyl)-o-divinylbenzenes undergo [2+2] or [4+2] cycloadditions. For example, 3-methyl-2-[2-(2-vinylphenyl)ethenyl]furan forms cis/trans isomers (56:44 ratio) via stereoselective pathways, confirmed by ¹H NMR .

Q. How can exposure risks be reassessed given updated furan occurrence data in foods?

EFSA’s 2004–2010 monitoring (5,050 samples) shows furan levels up to 200 µg/kg in coffee and canned foods. Probabilistic models integrating consumption data (e.g., for infants) and biomarker-based dosimetry refine exposure estimates .

Q. What catalytic systems enable sustainable synthesis of related furans?

Ruthenium complexes (e.g., benzimidazole-Ru) facilitate cycloisomerization of alkynols into furans in green solvents (water or glycerol). Key factors include ligand electronic effects and solvent polarity, achieving yields >80% under mild conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-(3-methylbut-2-enyl)-furan
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3-Methyl-2-(3-methylbut-2-enyl)-furan

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